molecular formula C19H22N2S B293162 N-cyclopentyl-N-[3-(phenylimino)-4,5,6,7-tetrahydro-2-benzothien-1-ylidene]amine

N-cyclopentyl-N-[3-(phenylimino)-4,5,6,7-tetrahydro-2-benzothien-1-ylidene]amine

Katalognummer: B293162
Molekulargewicht: 310.5 g/mol
InChI-Schlüssel: IXUZGNMUJYCDGP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Phenyl-N’-cyclopentyl-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. These compounds are known for their diverse applications in pharmaceuticals, materials science, and organic electronics due to their unique chemical properties.

Eigenschaften

Molekularformel

C19H22N2S

Molekulargewicht

310.5 g/mol

IUPAC-Name

3-N-cyclopentyl-1-N-phenyl-4,5,6,7-tetrahydro-2-benzothiophene-1,3-diimine

InChI

InChI=1S/C19H22N2S/c1-2-8-14(9-3-1)20-18-16-12-6-7-13-17(16)19(22-18)21-15-10-4-5-11-15/h1-3,8-9,15H,4-7,10-13H2

InChI-Schlüssel

IXUZGNMUJYCDGP-UHFFFAOYSA-N

SMILES

C1CCC(C1)N=C2C3=C(CCCC3)C(=NC4=CC=CC=C4)S2

Kanonische SMILES

C1CCC(C1)N=C2C3=C(CCCC3)C(=NC4=CC=CC=C4)S2

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenyl-N’-cyclopentyl-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, the Gewald synthesis is a well-known method for preparing thiophene derivatives . This method involves the reaction of a ketone with a nitrile and elemental sulfur in the presence of a base.

Industrial Production Methods

Industrial production of thiophene derivatives often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reactors are used to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

N-Phenyl-N’-cyclopentyl-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce alkyl, aryl, or other functional groups onto the thiophene ring .

Wirkmechanismus

The mechanism of action of N-Phenyl-N’-cyclopentyl-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, leading to its observed effects .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.